![molecular formula C20H20N2O8S B14678629 Bis[4-acetamido-2-carbomethoxyphenyl]sulfone CAS No. 35880-77-4](/img/structure/B14678629.png)
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is a sulfone compound characterized by its unique structure, which includes two acetamido and two carbomethoxy groups attached to a central sulfone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-acetamido-2-carbomethoxyphenyl]sulfone typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-acetamido-2-carbomethoxyphenyl derivatives using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism by which Bis[4-acetamido-2-carbomethoxyphenyl]sulfone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfone group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Known for its use in polymer synthesis and as a precursor for various pharmaceuticals.
Bis(phenylsulfonyl)methane: Utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.
Uniqueness
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is unique due to the presence of both acetamido and carbomethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
35880-77-4 |
|---|---|
Formule moléculaire |
C20H20N2O8S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
methyl 5-acetamido-2-(4-acetamido-2-methoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C20H20N2O8S/c1-11(23)21-13-5-7-17(15(9-13)19(25)29-3)31(27,28)18-8-6-14(22-12(2)24)10-16(18)20(26)30-4/h5-10H,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
GATXOPXLLIMJGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


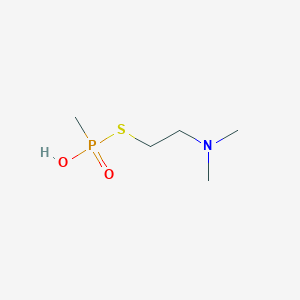

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

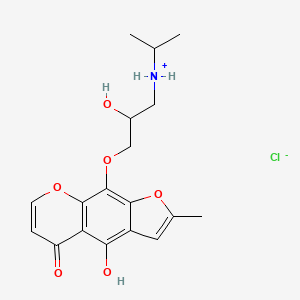
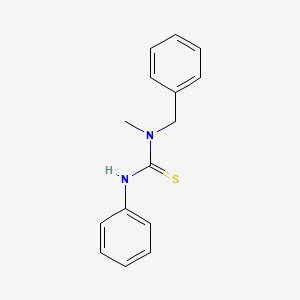
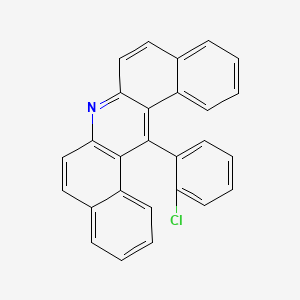
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

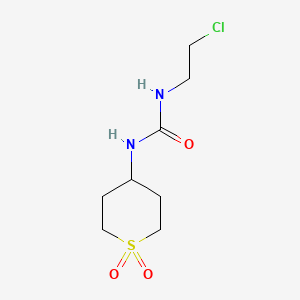
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
